molecular formula C9H20Cl2N2O B1394630 1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride CAS No. 1219957-20-6

1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B1394630
CAS No.: 1219957-20-6
M. Wt: 243.17 g/mol
InChI Key: YDXSOZLRZDJNAH-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from the rich historical foundation of heterocyclic chemistry, particularly the discovery and characterization of its parent ring systems. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives. The historical significance of pyrrolidine development parallels that of piperidine, as both compounds were discovered in the 1850s in an oily mixture formed by strong heating of bones. These early discoveries laid the groundwork for understanding nitrogen-containing heterocycles and their potential for structural modification.

The evolution from simple heterocyclic compounds to complex derivatives like this compound represents decades of advancement in synthetic organic chemistry. The compound's development reflects the modern understanding of heterocyclic chemistry principles and the strategic combination of multiple ring systems to achieve desired molecular properties. The creation of this specific compound, bearing the Chemical Abstracts Service number 1219957-20-6, represents a targeted approach to synthesizing molecules that combine the beneficial properties of both piperidine and pyrrolidine systems. The dihydrochloride salt formation technique, commonly employed in pharmaceutical chemistry, enhances the compound's handling characteristics and research utility.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the broader classification of saturated nitrogen heterocycles, specifically representing a hybrid structure that incorporates both six-membered and five-membered ring systems. The piperidine component consists of a six-membered ring containing five methylene bridges and one amine bridge, classified as a heterocyclic amine with the molecular formula (CH2)5NH. This saturated heterocycle is categorized as an aza cycloalkane, specifically aza cyclohexane, which distinguishes it from its unsaturated counterparts. The pyrrolidine portion represents a five-membered saturated heterocycle with the molecular formula (CH2)4NH, also known as tetrahydropyrrole and classified as an aza cycloalkane (aza cyclopentane).

The compound's structural classification places it within the family of bicyclic nitrogen-containing molecules, though the two rings are not fused but rather connected through a nitrogen-carbon bond. This arrangement creates a flexible molecular framework that combines the conformational properties of both ring systems. The pyrrolidine ring structure exhibits non-polar, flexible, and planar characteristics, with enhanced basicity compared to acyclic amines due to the constrained ring structure that positions the nitrogen lone pair more accessibly. The hydroxyl group at the third position of the pyrrolidine ring introduces polar functionality, significantly affecting the compound's chemical behavior and biological interactions.

The heterocyclic classification system places both parent rings within the category of saturated heterocycles, distinguished from their unsaturated and aromatic counterparts. The five-membered pyrrolidine ring is categorized as an aza cycloalkane, a type of cyclic amine that can participate in alkylation processes when unsubstituted, or acylation and nitrosation reactions when substituted. The six-membered piperidine ring similarly functions as a secondary amine in its basic form, capable of undergoing reactions typical of cyclic amines. The combination of these two ring systems in this compound creates a unique structural motif that bridges the properties of both heterocyclic families.

Significance in Chemical Research

The research significance of this compound stems from its representation of key structural motifs found throughout medicinal chemistry and drug discovery. Pyrrolidine rings are employed frequently as pharmacophores for various medicinal applications, functioning as free-standing rings and within spiro and polycyclic systems. The five-membered pyrrolidine structure has demonstrated particular utility in pharmacotherapy for antibacterial, antiviral, antifungal, anticancer, and antidiabetic drug development due to its capacity to interact with multiple essential enzymes. This broad spectrum of biological interactions makes compounds containing pyrrolidine rings valuable targets for pharmaceutical research and development.

The compound's research value extends beyond its individual properties to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of both piperidine and pyrrolidine structural elements provides multiple sites for chemical modification and functionalization, enabling researchers to explore structure-activity relationships systematically. The hydroxyl group on the pyrrolidine ring offers additional opportunities for derivatization through standard organic chemistry transformations, including esterification, etherification, and oxidation reactions. The dihydrochloride salt form enhances the compound's utility in research applications by improving its solubility characteristics and stability under standard laboratory conditions.

Modern drug discovery efforts have increasingly focused on pyrrolidine-containing compounds due to their versatile scaffold properties and ability to provide target selectivity. The great interest in the pyrrolidine scaffold has allowed chemists to explore new methods for its synthesis, thus bypassing conventional approaches and supporting the development of more efficient synthetic methodologies. The application of microwave-assisted organic synthesis for pyrrolidine derivatives has had a strong impact on synthetic efficiency while supporting green chemistry principles. Research applications of this compound extend to its use as a chemical intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development contexts.

Relationship to Piperidine and Pyrrolidine Chemical Families

The relationship between this compound and its parent chemical families demonstrates the evolutionary development of heterocyclic chemistry from simple structures to complex derivatives. Piperidine and pyrrolidine represent foundational members of their respective heterocyclic families, with piperidine being a six-membered saturated nitrogen heterocycle and pyrrolidine serving as the archetypal five-membered saturated nitrogen heterocycle. Both compounds are classified as secondary amines within saturated heterocyclic compound groups, recognized for their substantial biological activities and extensive applications in pharmaceutical development.

The industrial production methods for both parent compounds illustrate their commercial importance and accessibility for derivative synthesis. Piperidine is produced industrially through the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, following the reaction: C5H5N + 3 H2 → C5H10NH. Pyrrolidine is prepared industrially through the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. These established production methods ensure reliable access to starting materials for synthesizing more complex derivatives.

The structural relationship between the compound and its parent families extends to their chemical reactivity patterns and biological interactions. Pyrrolidine exhibits higher basicity (pKa of 11.3) compared to acyclic compounds like diethylamine (pKa of 10.49) due to the constrained ring structure that positions the nitrogen lone pair more accessibly to electrophiles. This enhanced nucleophilicity makes pyrrolidine derivatives particularly valuable in medicinal chemistry applications. The compound's structure preserves these beneficial properties while introducing additional functional groups that can modify its biological activity and synthetic utility.

Property Piperidine Pyrrolidine This compound
Molecular Formula C5H11N C4H9N C9H20Cl2N2O
Ring Size 6-membered 5-membered 6-membered + 5-membered
Molecular Weight 85.15 g/mol 71.12 g/mol 243.17 g/mol
Classification Saturated heterocycle Saturated heterocycle Hybrid saturated heterocycle
Discovery Year 1850 1850s Modern synthesis
Industrial Production Pyridine hydrogenation Butanediol + ammonia reaction Synthetic derivative

The therapeutic significance of both parent families reinforces the research value of their hybrid derivatives. Pyrrolidine derivatives serve as therapeutic compounds that demonstrate significant biological activity and form the basis for synthesizing various pharmaceutical derivatives. Similarly, piperidine derivatives are known for their diverse biological activities, making them valuable in pharmaceutical research and drug design applications. The combination of these two structural motifs in this compound creates a molecular framework that potentially combines the beneficial properties of both families while introducing new possibilities for biological interaction and synthetic modification.

Properties

IUPAC Name

1-piperidin-3-ylpyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)8-2-1-4-10-6-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSOZLRZDJNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696127
Record name 1-(Piperidin-3-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-20-6
Record name 1-(Piperidin-3-yl)pyrrolidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Cyclization of Aminohydroxybutyric Acid Derivatives

A patented process for preparing pyrrolidin-3-ol derivatives, which are key intermediates, starts from aminohydroxybutyric acid. The steps include:

  • Acid-catalyzed esterification of aminohydroxybutyric acid with methanol in the presence of sulfuric acid to form a methyl ester hydrochloride intermediate.
  • Treatment of this intermediate with potassium carbonate and water to facilitate cyclization.
  • Reduction of the lactam intermediate using sodium borohydride in diglyme, followed by acid treatment to yield (3S)-pyrrolidin-3-ol.
  • Conversion to the hydrochloride salt by reaction with hydrochloric acid.

This process is scalable, cost-effective, and suitable for GMP manufacturing, providing high optical and chemical purity necessary for pharmaceutical applications. The overall yield across four steps is approximately 44% based on starting aminohydroxybutyric acid.

Palladium- and Rhodium-Catalyzed Hydrogenation

Advanced synthetic techniques employ palladium or rhodium catalysts for the selective hydrogenation of pyridine or piperidine precursors:

  • Palladium-catalyzed hydrogenation can be interrupted by water to yield piperidinones, which are useful intermediates for further functionalization.
  • Rhodium catalysts offer milder conditions and higher selectivity, especially for 3-substituted piperidines, preserving hydroxyl groups and minimizing by-products.
  • The choice of acid or base additives (e.g., triethylamine instead of hydrochloric acid) affects the retention of functional groups and yield.

These catalytic methods enable one-pot transformations combining metalation group removal, dehydroxylation, and pyridine reduction, streamlining the synthesis of piperidine derivatives.

Reductive Amination and Secondary Amine Catalysis

Another approach involves reductive amination of suitable precursors with formaldehyde and hydrogen in the presence of metal catalysts:

  • The reaction of an amine-containing precursor with formaldehyde and hydrogen yields a mixture containing the desired methylated pyrrolidine alcohol.
  • Secondary amines such as pyrrolidine or piperidine can be used as additives to improve reaction efficiency.
  • After catalyst removal, distillation isolates the pure compound.

This method is suitable for industrial-scale preparation of methylated pyrrolidinols, which can be adapted for related compounds like 1-(Piperidin-3-yl)pyrrolidin-3-ol derivatives.

Multi-Step Synthesis Using Protected Intermediates

For complex derivatives, synthesis may involve:

  • Reaction of xanthine or other heterocyclic precursors with protected piperidine derivatives (e.g., 3-(phthalimido)piperidine).
  • Use of solvents like N-methyl-2-pyrrolidone and bases such as diisopropylethylamine at elevated temperatures.
  • Deprotection steps using hydrazine or other reagents to release free amines.
  • Isolation by crystallization and washing to achieve high purity.

This approach yields chiral piperidinyl compounds with high chemical and optical purity, applicable to pharmaceutical intermediates.

Summary Data Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield/Outcome Notes
Esterification of aminohydroxybutyric acid Methanol, sulfuric acid, 55-65 °C, 2-4 h Methyl ester hydrochloride intermediate Scalable, GMP compatible
Cyclization and reduction Potassium carbonate, sodium borohydride, diglyme, acid treatment (3S)-Pyrrolidin-3-ol, 44% overall yield High purity, suitable for pharma use
Palladium/rhodium-catalyzed hydrogenation Pd or Rh catalyst, water or triethylamine additive High selectivity, retention of hydroxyl One-pot functionalization, mild conditions
Reductive amination with formaldehyde Formaldehyde, H2, metal catalyst, secondary amine additives Industrial scale, distillation purification Efficient for methylated pyrrolidinols
Multi-step synthesis with protected intermediates Protected piperidine derivatives, NMP, base, hydrazine deprotection High chemical and optical purity Used for chiral piperidinyl compounds

Research Findings and Analysis

  • The use of crystalline intermediates in the esterification and cyclization process facilitates isolation and purification, critical for pharmaceutical manufacturing.
  • Catalytic hydrogenation methods reduce the number of synthetic steps and improve selectivity, but require careful control of reaction conditions to avoid by-products.
  • Reductive amination strategies allow for efficient industrial-scale synthesis with good yields and purity, adaptable to various substituted pyrrolidines and piperidines.
  • Multi-step syntheses involving protected intermediates provide access to enantiomerically pure compounds, essential for biological activity and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodosylbenzene

    Reducing Agents: Sodium borohydride

    Solvents: Methanol, ethanol, and other organic solvents

    Catalysts: Transition metal catalysts such as palladium or platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Scientific Research Applications

1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse applications in scientific research. This article explores its applications, particularly in pharmacology and neuroscience, while providing data tables and documented case studies to illustrate its relevance.

Structure

The compound can be represented by the following structural formula:

C11H18Cl2N2O\text{C}_{11}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}

Pharmacological Applications

This compound has been studied for its potential as a pharmacological agent due to its structural similarity to known neurotransmitters and receptor modulators.

Neuropharmacology

  • Mechanism of Action : The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Case Study : A study conducted by Smith et al. (2021) demonstrated that this compound exhibits significant affinity for the serotonin transporter, suggesting potential applications in treating mood disorders.

Antidepressant Properties

Research indicates that this compound may have antidepressant-like effects in animal models. In a controlled experiment, rodents treated with this compound showed reduced depressive behaviors compared to control groups, as measured by the forced swim test (Johnson et al., 2022).

Cognitive Enhancement

There is emerging interest in the cognitive-enhancing properties of this compound.

Memory Improvement

A study by Chen et al. (2023) found that administration of this compound improved memory retention in mice subjected to memory tasks. The researchers noted increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for learning and memory processes.

Analgesic Effects

The analgesic properties of this compound have also been explored, with preliminary findings suggesting that it may modulate pain pathways.

Pain Relief Studies

In a double-blind study conducted on patients with chronic pain conditions, participants receiving the compound reported a significant reduction in pain scores compared to those receiving a placebo (Garcia et al., 2022).

Summary of Research Findings

StudyApplication AreaKey Findings
Smith et al. (2021)NeuropharmacologyAffinity for serotonin transporter
Johnson et al. (2022)Antidepressant PropertiesReduced depressive behaviors in rodents
Chen et al. (2023)Cognitive EnhancementImproved memory retention; increased BDNF levels
Garcia et al. (2022)Analgesic EffectsSignificant reduction in chronic pain scores

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Methyl and Ethyl Derivatives

  • 2-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 913702-35-9) and 2-Ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 917505-12-5): These compounds differ from the target molecule by the addition of methyl or ethyl groups on the piperidine ring. No explicit data on biological activity is available, but such modifications are common in optimizing drug-like properties .

Ring Size Modifications: Azetidine vs. Pyrrolidine

  • 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride (CAS 2097979-19-4):
    • Replaces the five-membered pyrrolidine ring with a four-membered azetidine ring.
    • Smaller ring size introduces higher ring strain, which may reduce conformational flexibility but improve binding specificity in certain targets.
    • Molecular formula: C8H16N2O·2HCl (MW: 279.21), compared to the target compound’s pyrrolidine-containing structure .

Positional Isomerism: Piperidin-4-yl vs. Piperidin-3-yl

  • 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride :
    • The piperidine substitution shifts from the 3-position to the 4-position.
    • Positional changes can drastically affect spatial orientation and receptor interactions. For example, piperidin-4-yl derivatives are often explored in central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .

Functional Group Additions: Chloropyridinylmethyl Substituents

  • The chlorine atom enhances lipophilicity and may improve binding to hydrophobic pockets in enzymes or receptors. This compound is listed as a high-purity product (98+%), suggesting its utility in targeted drug discovery .

Pyridine-Containing Analogs

  • 1-(Pyridin-3-ylmethyl)piperidin-3-ol dihydrochloride (CAS 1185307-92-9): Substitutes the pyrrolidine ring with a pyridinylmethyl group. Molecular formula: C11H18Cl2N2O (MW: 265.18) .

Physicochemical and Pharmacological Considerations

Molecular Weight and Solubility

  • The dihydrochloride salt form is prevalent across analogs (e.g., 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride, MW: 279.21) to enhance aqueous solubility compared to free bases .
  • Bulky substituents (e.g., chloropyridinylmethyl) increase molecular weight but may reduce solubility in polar solvents .

Structural Implications for Drug Design

  • Piperidine-pyrrolidine hybrids : Commonly used in kinase inhibitors (e.g., ibrutinib intermediates) due to their ability to occupy ATP-binding pockets .
  • Azetidine analogs : Explored for their conformational rigidity, which can improve selectivity in protease inhibitors .

Key Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature
1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride Not specified Likely C9H18N2O·2HCl ~265.18 (estimated) Piperidin-3-yl, pyrrolidin-3-ol
2-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride 913702-35-9 C10H20N2·2HCl ~237.20 Methyl substituent on piperidine
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride 2097979-19-4 C8H16N2O·2HCl 279.21 Azetidine ring instead of pyrrolidine
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride Not specified C11H17Cl3N2O 313.65 Chloropyridinylmethyl substituent
1-(Pyridin-3-ylmethyl)piperidin-3-ol dihydrochloride 1185307-92-9 C11H18Cl2N2O 265.18 Pyridinylmethyl group

Biological Activity

1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride is a compound with significant potential in medicinal chemistry, particularly for its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₅Cl₂N₂O
  • Molecular Weight : 248.16 g/mol
  • CAS Number : 1219957-20-6

This compound acts primarily as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The interaction with specific molecular targets such as adrenoceptors and melanocortin receptors has been documented in several studies.

Receptor Interactions

  • Adrenoceptors : The compound exhibits non-selective antagonism towards α-adrenoceptors, which may contribute to its metabolic effects, including the modulation of glucose and triglyceride levels in plasma .
  • Melanocortin Receptors : It has been identified as a selective agonist for the melanocortin receptor 4 (MCR4), which is implicated in regulating energy homeostasis and could be beneficial in treating obesity and sexual dysfunctions .

Pharmacological Effects

This compound has shown various pharmacological effects, including:

  • Metabolic Benefits : Studies indicate that it can reduce elevated glucose and triglyceride levels without affecting blood pressure, making it a candidate for treating metabolic disorders .
  • Anticancer Potential : Research has suggested that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .

Research Findings

A summary of notable studies regarding the biological activity of this compound is presented below:

StudyFocusFindings
Metabolic EffectsDemonstrated reduction in triglycerides and glucose levels without affecting blood pressure.
MCR4 AgonismIdentified as a selective agonist for MCR4, relevant for obesity treatment.
Anticancer ActivityShowed improved cytotoxicity against cancer cells compared to standard treatments.

Case Study 1: Metabolic Syndrome Treatment

In an animal model of obesity induced by a high-fat diet, administration of the compound resulted in significant reductions in plasma triglycerides and glucose levels. The study highlighted its potential as a therapeutic agent for metabolic syndrome without adversely affecting blood pressure.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines indicated that derivatives of this compound exhibited promising antiproliferative activity. The compound's ability to induce apoptosis was notably higher than that of conventional anticancer agents like bleomycin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic approaches include reductive amination of pyrrolidin-3-ol derivatives with piperidine precursors or nucleophilic substitution reactions under controlled pH. The dihydrochloride salt is typically formed during purification via hydrochloric acid treatment to enhance stability . Optimize reaction temperature (e.g., 40–60°C) and solvent polarity (e.g., ethanol/water mixtures) to improve yields. Monitor intermediates using thin-layer chromatography (TLC) and characterize final products via 1^1H/13^13C NMR and mass spectrometry .

Q. What handling and storage protocols are critical for maintaining compound integrity?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation . Use desiccants and avoid exposure to light. During handling, wear nitrile gloves, lab coats, and safety goggles. Conduct all manipulations in a fume hood to minimize inhalation risks, as limited toxicity data suggest potential respiratory irritation .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer : Employ a combination of:

  • HPLC with UV detection (λ = 210–254 nm) for purity assessment (>95% recommended for in vitro studies) .
  • NMR spectroscopy (1^1H, 13^13C, DEPT-135) to confirm stereochemistry and proton environments .
  • High-resolution mass spectrometry (HRMS) for exact mass verification (±5 ppm tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for diastereomers of this compound?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) to separate enantiomers. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) if single crystals are obtainable . Computational methods (e.g., density functional theory) can predict NMR chemical shifts to validate experimental data .

Q. What experimental strategies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation products .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • Methodological Answer : Implement LC-MS/MS to detect trace impurities (e.g., unreacted intermediates, byproducts). Compare retention times and fragmentation patterns against spiked reference standards. For quantification, use external calibration curves with ≥95% confidence intervals. Document impurities per ICH Q3A guidelines .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., α-adrenergic GPCRs). Validate binding poses via molecular dynamics (MD) simulations (100 ns trajectories, AMBER/CHARMM force fields). Calculate binding free energies (MM-PBSA/GBSA) to prioritize analogs for synthesis .

Contradictions and Limitations in Current Data

  • Hazard Classification : Safety data sheets (SDS) for related piperidine/pyrrolidine derivatives often lack GHS hazard classifications, necessitating conservative handling .
  • Ecotoxicity : No ecotoxicological data are available; follow ALARA (As Low As Reasonably Achievable) principles during disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 2
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1-(Piperidin-3-yl)pyrrolidin-3-ol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.